1-(But-2-yn-1-yl)-2-methylcyclohexane-1-carbaldehyde
Description
1-(But-2-yn-1-yl)-2-methylcyclohexane-1-carbaldehyde is a cyclohexane derivative featuring a carbaldehyde group at position 1, a methyl group at position 2, and a but-2-yn-1-yl substituent. This compound combines a strained alkyne moiety with a cyclohexane backbone, making it a candidate for studies in organic synthesis and materials science.
Properties
Molecular Formula |
C12H18O |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
1-but-2-ynyl-2-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C12H18O/c1-3-4-8-12(10-13)9-6-5-7-11(12)2/h10-11H,5-9H2,1-2H3 |
InChI Key |
SAMUWKDPIKENGA-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCC1(CCCCC1C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-2-yn-1-yl)-2-methylcyclohexane-1-carbaldehyde typically involves the alkylation of 2-methylcyclohexanone with but-2-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(But-2-yn-1-yl)-2-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The but-2-yn-1-yl group can undergo nucleophilic substitution reactions, where the triple bond can be targeted by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 1-(But-2-yn-1-yl)-2-methylcyclohexane-1-carboxylic acid.
Reduction: 1-(But-2-yn-1-yl)-2-methylcyclohexane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(But-2-yn-1-yl)-2-methylcyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 1-(But-2-yn-1-yl)-2-methylcyclohexane-1-carbaldehyde exerts its effects involves interactions with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The but-2-yn-1-yl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(a) 1-[(E)-3-Chloroprop-2-enyl]-2-methylcyclohexane-1-carbaldehyde
(b) 2-Methylcyclohexane-1-carbaldehyde
- Molecular Formula : C₈H₁₄O
- Molecular Weight : 126.2 g/mol
- Key Differences : Lacks the but-2-yn-1-yl group, resulting in a simpler structure.
- Implications : Reduced steric hindrance and absence of alkyne reactivity limit its utility in click chemistry or catalytic applications.
Ring Size Variations
(a) 1-(But-2-yn-1-yl)cycloheptane-1-carbaldehyde
(b) 1-(But-2-yn-1-yl)cyclobutane-1-carbaldehyde
- Molecular Formula : C₉H₁₂O
- Molecular Weight : 136.19 g/mol
- Key Differences : Cyclobutane ring instead of cyclohexane.
Functional Group Variations in Piperidine Derivatives
(a) 1-(4-(Naphthalen-1-yloxy)but-2-yn-1-yl)-4-phenylpiperidine (LAS-251)
- Molecular Formula: C₂₅H₂₅NO
- Key Differences : Piperidine ring replaces cyclohexane, with a naphthyloxy-butynyl substituent .
- Implications: The piperidine nitrogen enables hydrogen bonding and basicity, relevant in pharmacological contexts (e.g., anesthetic activity noted in related compounds) .
Physicochemical and Reactivity Comparisons
Challenges and Availability
- Discontinued Analogs : Some derivatives, like the 3-chloroprop-2-enyl compound, are discontinued, highlighting supply-chain challenges .
- Storage and Stability: Limited data on the target compound’s stability necessitate inferred protocols from analogs (e.g., storage at low temperatures for alkyne-containing compounds) .
Biological Activity
1-(But-2-yn-1-yl)-2-methylcyclohexane-1-carbaldehyde is a compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a cyclohexane ring with an aldehyde group and a butynyl substituent, suggests various biological activities that warrant investigation. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and case studies.
The molecular formula of 1-(But-2-yn-1-yl)-2-methylcyclohexane-1-carbaldehyde is CHO, with a molar mass of approximately 180.29 g/mol. The presence of an aldehyde functional group allows for diverse chemical reactivity, which can be leveraged in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 180.29 g/mol |
| IUPAC Name | 1-(But-2-yn-1-yl)-2-methylcyclohexane-1-carbaldehyde |
| InChI Key | PPJWUGPYMFQVMX-UHFFFAOYSA-N |
The biological activity of 1-(But-2-yn-1-y)-2-methylcyclohexane-1-carbaldehyde can be attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to alterations in enzyme activity and metabolic pathways. The butynyl group may also facilitate π-π interactions and hydrogen bonding, enhancing the compound's binding affinity to various biological targets.
Biological Activity
Research indicates that compounds similar to 1-(But-2-yn-1-y)-2-methylcyclohexane-1-carbaldehyde exhibit notable biological activities, including:
Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.
Enzyme Interaction Studies : The compound has been utilized in studies investigating its effects on specific enzymes involved in metabolic pathways. For instance, it may inhibit certain dehydrogenases or transferases, altering metabolic fluxes within cells.
Cytotoxicity : In vitro assays have shown that this compound can induce cytotoxic effects in cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Case Studies
A series of experiments were conducted to evaluate the biological activity of 1-(But-2-yn-1-y)-2-methylcyclohexane-1-carbaldehyde:
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of the compound, it was tested against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations of 50 µg/mL, showcasing its potential as an antimicrobial agent.
Study 2: Cytotoxic Effects on Cancer Cells
A cytotoxicity assay was performed on MCF-7 breast cancer cells using varying concentrations of the compound (0, 10, 25, 50 µM). The findings demonstrated a dose-dependent increase in cell death, with an IC value calculated at approximately 30 µM.
| Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 35 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
